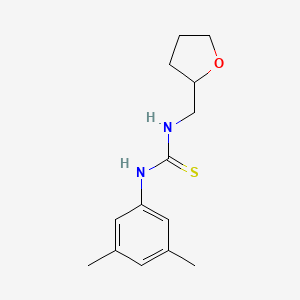![molecular formula C22H21BrN2O4S B3987744 3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B3987744.png)
3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide
概要
説明
3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a complex organic compound with a unique structure that combines bromine, methoxy, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by sulfonamide formation and methoxylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups at specific positions on the benzamide ring .
科学的研究の応用
3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bromine and methoxy groups can also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar in structure but lacks the sulfonamide and methoxy groups.
N,N-dimethyl 4-bromo-3-methoxybenzamide: Contains a dimethylamino group instead of the sulfonamide group.
Uniqueness
The presence of the sulfonamide group, in particular, offers strong binding interactions, making it valuable in medicinal chemistry .
特性
IUPAC Name |
3-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-14-4-10-20(15(2)12-14)25-30(27,28)18-8-6-17(7-9-18)24-22(26)16-5-11-21(29-3)19(23)13-16/h4-13,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGYTBITKSWBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3987661.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B3987664.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B3987665.png)

![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3987674.png)
![4-butyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,2-diphenyl-3,5-pyrazolidinedione](/img/structure/B3987682.png)
![2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987698.png)
![2-{[2-(dimethylamino)ethyl]thio}-3-phenyl-4(3H)-quinazolinone hydrochloride](/img/structure/B3987708.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B3987715.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonic acid](/img/structure/B3987723.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B3987734.png)
![N,N'-bis[2-(azepan-1-yl)ethyl]oxamide](/img/structure/B3987738.png)
![1-ethyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitroquinolin-2(1H)-one](/img/structure/B3987746.png)

